

Ulexite: A Comprehensive Technical Guide to its Chemical Formula and Structural Analysis

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Compound of Interest

Compound Name: Ulexite

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulexite, a structurally complex hydrated sodium calcium borate, holds significance beyond its unique optical properties, often colloquially known as "TV rock." This technical guide provides an in-depth analysis of the chemical formula and crystal structure of **ulexite**, targeting researchers, scientists, and professionals in drug development who may utilize borate compounds. This document synthesizes crystallographic data, details experimental protocols for structural determination, and presents key structural features through organized data tables and visualizations. The information compiled herein is foundational for understanding the chemical behavior of **ulexite** and exploring its potential applications.

Chemical Formula and Nomenclature

Ulexite is a mineral with the chemical formula $\text{NaCaB}_5\text{O}_6(\text{OH})_6 \cdot 5\text{H}_2\text{O}$ ^{[1][2][3][4][5]}. It is classified as a nesoborate, specifically a pentaborate, due to the presence of the isolated $[\text{B}_5\text{O}_6(\text{OH})_6]^{3-}$ polyanion.^[1] The mineral was named after the German chemist Georg Ludwig Ulex, who first discovered it.^[1]

Crystallographic Data

Ulexite crystallizes in the triclinic crystal system with the space group $P\bar{1}$.^{[1][6][7]} This low-symmetry system is characterized by three unequal axes with all angles departing from 90° .

The fundamental crystallographic parameters for **ulexite** are summarized in Table 1.

Parameter	Value	Reference
Crystal System	Triclinic	[1][6][8]
Space Group	$P\bar{1}$	[1][7]
a	8.816(3) Å	[1][6]
b	12.870(7) Å	
c	6.678(1) Å	[1][6]
α	90.25°	[1][6]
β	109.12°	[1][6]
γ	105.1°	[1][6]
Z	2	[1]
V	687.83 Å ³	[6]

Table 1: Crystallographic Data
for Ulexite.

Structural Analysis

The crystal structure of **ulexite** is notably complex, composed of three primary structural units: infinite chains of sodium-octahedra, infinite chains of calcium-polyhedra, and isolated pentaborate polyanions.[1][9] These units are interconnected through a network of hydrogen bonds.

The Pentaborate Polyanion: $[B_5O_6(OH)_6]^{3-}$

The fundamental building block of the borate component is the $[B_5O_6(OH)_6]^{3-}$ polyanion. This anion consists of three borate tetrahedra and two borate triangular groups.[1][3] The arrangement of these groups forms a stable and complex structure.

Pentaborate Polyanion $[B_5O_6(OH)_6]^{3-}$ Structure

Coordination Environments

The sodium and calcium cations exhibit distinct coordination environments within the **ulexite** structure.

- Sodium (Na^+): Each sodium ion is coordinated by an octahedron of two hydroxyl oxygens and four water molecules.[\[1\]](#)
- Calcium (Ca^{2+}): Each calcium ion is surrounded by a polyhedron of eight oxygen atoms.[\[1\]](#)

These coordination polyhedra form chains that extend parallel to the c-axis of the crystal, which is responsible for the characteristic fibrous habit of **ulexite**.

Selected Bond Lengths

The precise determination of bond lengths is crucial for a complete structural understanding. Table 2 summarizes the average bond lengths for the key atomic interactions in **ulexite**.

Bond	Average Bond Length (Å)	Reference
B-O (tetrahedral)	1.48	[1]
B-O (triangular)	1.37	[1]
Ca-O	2.48	[1]
Na-O	2.42	[1]

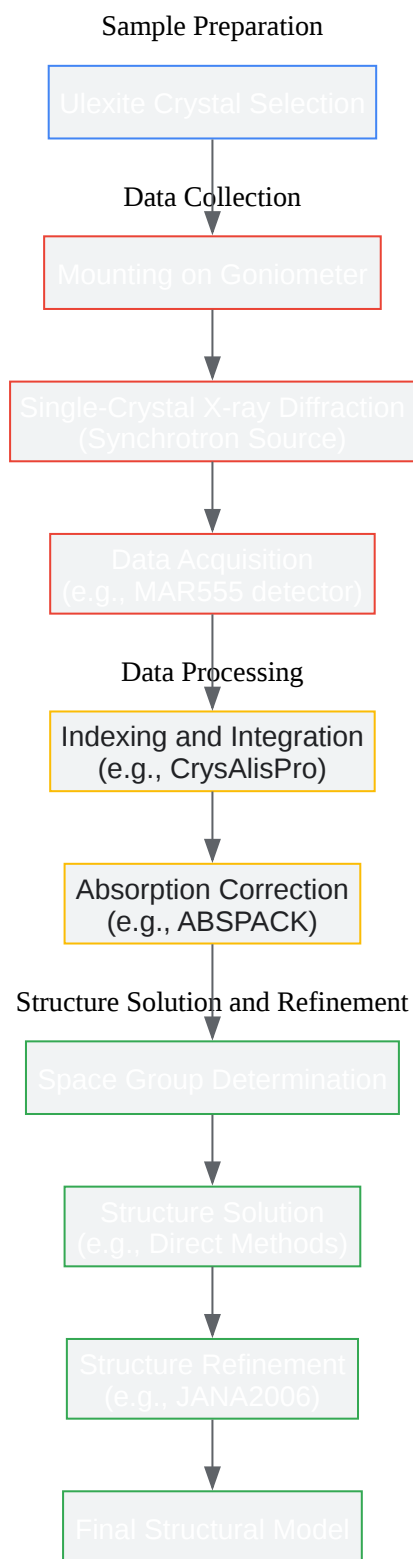
Table 2: Selected Average Bond Lengths in Ulexite.

Experimental Protocols for Structural Determination

The crystal structure of **ulexite** was first accurately described by Clark and Appleman in 1964, and has been refined in more recent studies utilizing advanced techniques. The primary method for elucidating the atomic arrangement in **ulexite** is single-crystal X-ray diffraction.

A Modern Experimental Workflow

A representative modern experimental protocol for the structural analysis of **ulexite** is outlined below, based on recent studies.



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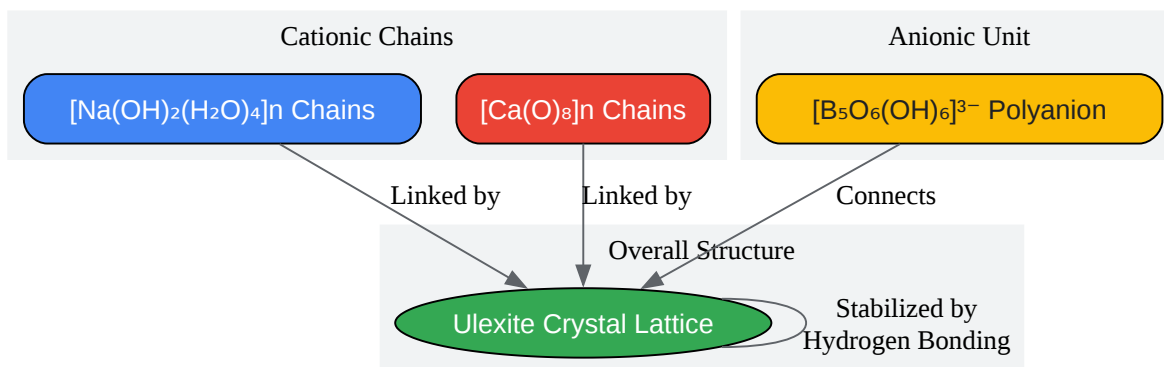
Experimental Workflow for **Ulexite** Structure Determination

Key Steps in the Protocol:

- **Crystal Selection:** A suitable single crystal of **ulexite** is carefully selected under a microscope.
- **Data Collection:** The crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam, often from a synchrotron source for high resolution. Diffraction patterns are collected on a detector.
- **Data Processing:** The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental effects, including absorption.
- **Structure Solution and Refinement:** The initial positions of the atoms are determined using methods such as Patterson or direct methods. These positions and their thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Logical Relationship of Structural Components

The overall structure of **ulexite** can be visualized as an intricate network of its constituent polyhedra. The chains of sodium and calcium polyhedra are linked by the pentaborate anions, with hydrogen bonding playing a crucial role in stabilizing the entire framework.



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Logical Relationship of Structural Components in **Ulexite**

Conclusion

The chemical formula $\text{NaCaB}_5\text{O}_6(\text{OH})_6 \cdot 5\text{H}_2\text{O}$ and the triclinic crystal structure of **ulexite** give rise to a complex and fascinating mineral. Its architecture, characterized by interconnected cationic chains and isolated pentaborate polyanions, is a testament to the intricate ways in which borates can polymerize. A thorough understanding of this structure, achieved through detailed experimental protocols like single-crystal X-ray diffraction, is paramount for any application that seeks to leverage the chemical properties of this unique borate mineral. The data and visualizations presented in this guide offer a foundational resource for researchers and professionals working with **ulexite** and related borate compounds.

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